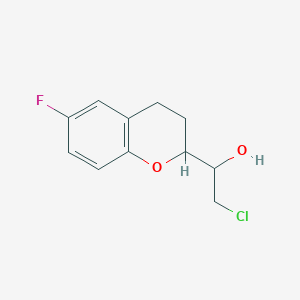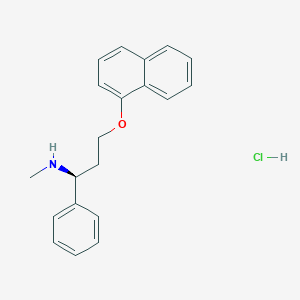
N-desmethyldapoxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-desmethyldapoxetine is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat premature ejaculation. This compound is formed through the N-demethylation of dapoxetine and retains some of the pharmacological properties of its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-desmethyldapoxetine involves the N-demethylation of dapoxetine. One method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent degradation of the product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The process involves the same demethylation reaction but is optimized for large-scale production with considerations for safety, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-desmethyldapoxetine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its N-oxide form.
Reduction: The compound can be reduced back to its parent compound, dapoxetine.
Substitution: Various substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dapoxetine.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-desmethyldapoxetine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dapoxetine.
Biology: Investigated for its effects on serotonin reuptake and its potential as a therapeutic agent.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of premature ejaculation.
Industry: Utilized in the development of new SSRIs and related compounds
Mécanisme D'action
N-desmethyldapoxetine exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action is similar to that of its parent compound, dapoxetine. The compound binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron, enhancing serotonergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dapoxetine: The parent compound, also an SSRI, used for the treatment of premature ejaculation.
Fluoxetine: Another SSRI with a similar mechanism of action but used primarily for depression.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
N-desmethyldapoxetine is unique in its specific application for premature ejaculation and its formation as a metabolite of dapoxetine. Unlike other SSRIs, it is specifically designed for short-term use and has a rapid onset of action .
Propriétés
Formule moléculaire |
C20H22ClNO |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1 |
Clé InChI |
USKHWFSVXPFHHA-FYZYNONXSA-N |
SMILES isomérique |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
SMILES canonique |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


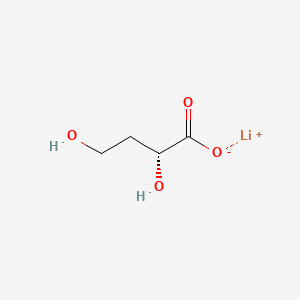
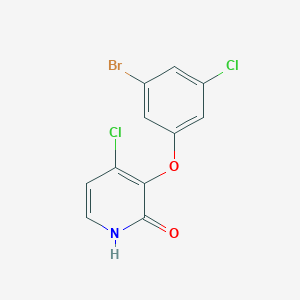
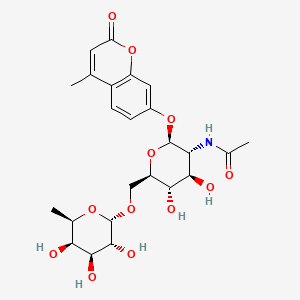
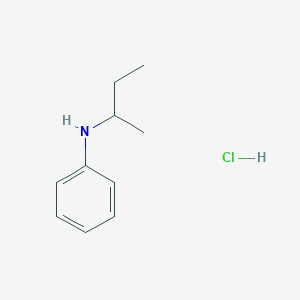
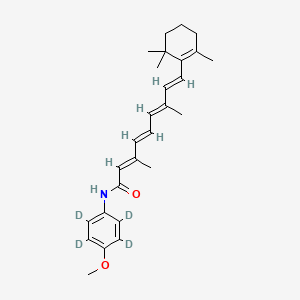
![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)
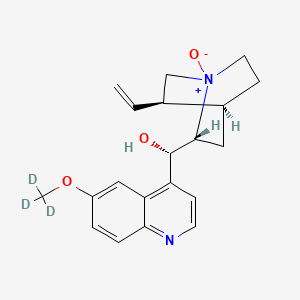
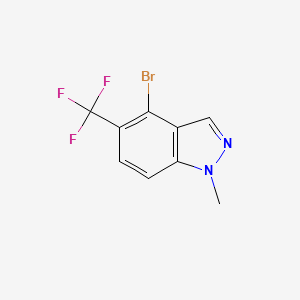

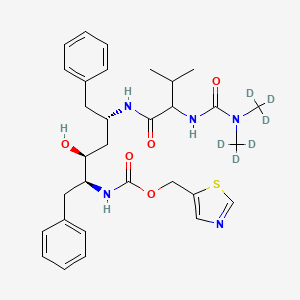
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
